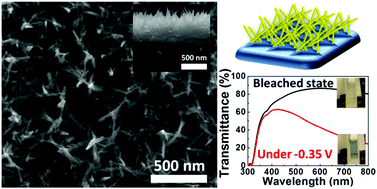Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
Journal of Materials Chemistry C Pub Date: 2016-11-02 DOI: 10.1039/C6TC03563A
Abstract
Electrochromic devices have shown enhanced performances when constructed with nanostructured crystalline materials due to increased surface area and improved stability. A thin film of hexagonal WO3 nanowires was grown directly onto a bare fluorine-doped tin oxide glass (FTO) without the assistance of a WO3 seed layer via a facile and low-cost solvothermal method. Compared with the WO3 film synthesized with a seed layer, a faster switching time, higher coloration efficiency and more stable cycling were achieved due to direct nanowire contact with the substrate. In order to improve the contact between the WO3 and FTO, and therefore increase the stability of the electrode, it was annealed under N2 and the time of cycling stability increased by almost a factor of 10.


Recommended Literature
- [1] A method for the determination of silver in ores and mineral products by atomic-absorption spectroscopy
- [2] Brownian dynamics simulations of analytical ultracentrifugation experiments exhibiting hydrodynamic and thermodynamic non-ideality†
- [3] Water-soluble TRIS-terminated PAMAM dendrimers: microwave-assisted synthesis, characterization and Cu(ii) intradendrimer complexes
- [4] A nitric oxide quantitative assay by a glyceraldehyde 3-phosphate dehydrogenase/phosphoglycerate kinase/firefly luciferase optimized coupled bioluminescent assay†
- [5] Optically active, magnetic gels consisting of helical substituted polyacetylene and Fe3O4 nanoparticles: preparation and chiral recognition ability
- [6] Book Review
- [7] Stabilization of η3-indenyl compounds by sterically demanding N,N-chelating ligands in the molybdenum coordination sphere†
- [8] Genetic encoding of 2-aryl-5-carboxytetrazole-based protein photo-cross-linkers†
- [9] Constructing a single-white-light emission by finely modulating the occupancy of luminescence centers in europium-doped (Ca1−xSrx)9Bi(PO4)7 for WLEDs†
- [10] Integrating DNA strand displacement circuitry to the nonlinear hybridization chain reaction†










